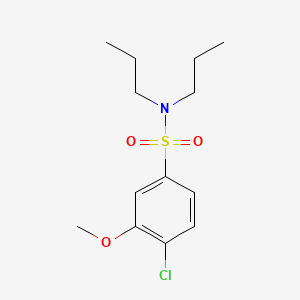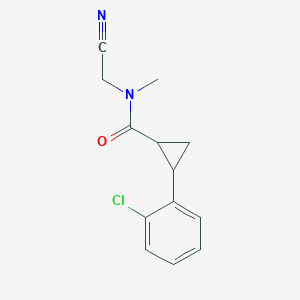![molecular formula C20H18N6O B3003904 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 2034390-69-5](/img/structure/B3003904.png)
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N6O and its molecular weight is 358.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Abdelhamid et al. (2016) described its use in synthesizing pyrazolo[1,5-a]pyrimidines, azolo[3,4-d]pyridiazines, and thieno[2,3-b]pyridines, which showed promising antimicrobial activities comparable to typical antibacterial and antifungal drugs like tetracycline and clotrimazole (Abdelhamid et al., 2016).
Potential in 5-HT3 Receptor Antagonism
Ohta et al. (1996) synthesized a series of conformationally restricted fused imidazole derivatives including this compound. They demonstrated its activity as a 5-hydroxytryptamine (5-HT3) receptor antagonist, which might be useful for treating irritable bowel syndrome (IBS) and nausea associated with cancer chemotherapy (Ohta et al., 1996).
Complexation Properties and Structural Character
Kobayashi et al. (2019) investigated the complexation properties of similar compounds with trivalent lanthanides, revealing their potential in coordination chemistry. The study emphasized the role of the compound in binding with lanthanide ions, suggesting applications in materials science and analytical chemistry (Kobayashi et al., 2019).
Antiallergic Applications
Honma et al. (1983) synthesized a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, demonstrating significant antiallergic activity. This research indicates the potential use of the compound in developing antiallergic medications (Honma et al., 1983).
Applications in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Liu et al. (2018) explored the use of pyridine and 1,2,4-triazole-based compounds in developing phosphorescent organic light-emitting diodes. This study suggests the compound’s utility in the field of electronics and material science (Liu et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as hydrazone derivatives, have been known to exhibit a wide variety of biological activities including antimicrobial, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular and anti-hiv .
Mode of Action
It is known that hydrazone derivatives, which share a similar structure, are formed by the replacement of the oxygen of carbonyl compounds with the –nnh2 functional group . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been shown to have antimicrobial activity, suggesting that they may affect pathways related to bacterial growth and proliferation .
Result of Action
Compounds with similar structures have been shown to have antimicrobial activity, suggesting that they may inhibit bacterial growth and proliferation .
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2H-benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c27-20(13-8-9-16-17(11-13)24-25-23-16)22-15-6-2-1-5-14(15)18-12-26-10-4-3-7-19(26)21-18/h1-2,5-6,8-9,11-12H,3-4,7,10H2,(H,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLLZNSPCRCPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC5=NNN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-3-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3003822.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B3003823.png)

![N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3003825.png)




![(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3003837.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3003840.png)



